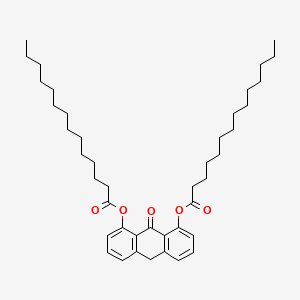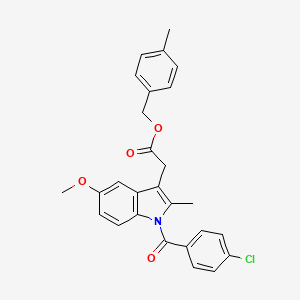![molecular formula C24H53N3O B14504661 [(2-{[3-(Octadecylamino)propyl]amino}ethyl)amino]methanol CAS No. 63119-21-1](/img/structure/B14504661.png)
[(2-{[3-(Octadecylamino)propyl]amino}ethyl)amino]methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(2-{[3-(Octadecylamino)propyl]amino}ethyl)amino]methanol is a complex organic compound known for its unique structure and properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [(2-{[3-(Octadecylamino)propyl]amino}ethyl)amino]methanol typically involves a multi-step process. One common method includes the reaction of octadecylamine with 3-chloropropylamine to form an intermediate product. This intermediate is then reacted with ethylenediamine under controlled conditions to yield the final compound. The reaction conditions often require the use of solvents such as ethanol or methanol and may involve heating to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. The use of catalysts may also be employed to enhance reaction rates and efficiency.
化学反応の分析
Types of Reactions
[(2-{[3-(Octadecylamino)propyl]amino}ethyl)amino]methanol undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form corresponding nitro compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amino groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce secondary or tertiary amines. Substitution reactions can lead to a wide range of derivatives with varying functional groups.
科学的研究の応用
[(2-{[3-(Octadecylamino)propyl]amino}ethyl)amino]methanol has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules.
Biology: The compound’s hydrophobic and hydrophilic properties make it useful in the study of membrane proteins and lipid interactions.
Industry: The compound is used in the formulation of surfactants and emulsifiers, which are essential in various industrial processes.
作用機序
The mechanism of action of [(2-{[3-(Octadecylamino)propyl]amino}ethyl)amino]methanol involves its interaction with biological membranes. The long octadecyl chain allows the compound to embed itself within the lipid bilayer, while the amino groups can form hydrogen bonds with membrane proteins. This dual interaction can alter membrane fluidity and permeability, affecting various cellular processes.
類似化合物との比較
[(2-{[3-(Octadecylamino)propyl]amino}ethyl)amino]methanol can be compared with other similar compounds such as:
2-(2-(Dimethylamino)ethoxy)ethanol: This compound also contains amino and hydroxyl groups but lacks the long hydrophobic chain, making it less effective in interacting with lipid membranes.
N,N-Dimethyldodecylamine:
The uniqueness of this compound lies in its combination of hydrophobic and hydrophilic properties, which enable it to interact with both lipid membranes and proteins, making it a versatile compound in various fields of research and industry.
特性
CAS番号 |
63119-21-1 |
|---|---|
分子式 |
C24H53N3O |
分子量 |
399.7 g/mol |
IUPAC名 |
[2-[3-(octadecylamino)propylamino]ethylamino]methanol |
InChI |
InChI=1S/C24H53N3O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19-25-20-18-21-26-22-23-27-24-28/h25-28H,2-24H2,1H3 |
InChIキー |
CCCALWVLWCGBDQ-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCCCCCNCCCNCCNCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![(1R,2S)-2-[3-(5,5-dibromo-1,3-dioxan-2-yl)propyl]cyclohexan-1-ol](/img/structure/B14504624.png)






